molecular formula C16H14BrN3O2 B3555432 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)-2-furamide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)-2-furamide

Cat. No.: B3555432
M. Wt: 360.20 g/mol
InChI Key: VXQYNDNEMDUXOQ-UHFFFAOYSA-N
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Description

The compound “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)-2-furamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a bromine atom, a furan ring, and an amide group . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The bromine atom would be attached to one of the carbon atoms in the pyrazole ring .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including substitutions, additions, and eliminations . The presence of the bromine atom makes this compound a potential electrophile, which could react with nucleophiles in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its reactivity .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Additionally, the biological activity of this compound could be investigated, given the known activities of related pyrazole compounds .

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-11-2-4-13(5-3-11)19-16(21)15-7-6-14(22-15)10-20-9-12(17)8-18-20/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQYNDNEMDUXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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